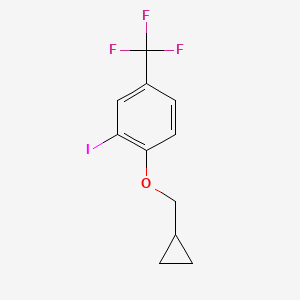

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene

Overview

Description

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a chemical compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound belongs to the family of 1,3-disubstituted benzenes and is extensively used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene typically involves the iodination of 1-cyclopropylmethoxy-4-trifluoromethylbenzene. This reaction is usually carried out using iodine in the presence of a suitable catalyst, such as copper(II) chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromyl chloride. Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of chemical and biological processes. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include 1-ethylmethoxy-2-iodo-4-trifluoromethylbenzene and 1-propylmethoxy-2-iodo-4-trifluoromethylbenzene. These compounds differ in their alkyl groups, which can affect their chemical properties and applications.

Biological Activity

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a synthetic organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C11H10F3I, and it contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure can be summarized as follows:

- Molecular Formula : C11H10F3I

- CAS Number : 1369863-29-5

- Molecular Weight : 322.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group significantly increases the compound's metabolic stability and bioavailability, while the iodo group may facilitate nucleophilic substitution reactions that can lead to various biological effects.

Interaction with Biological Targets

This compound has been studied for its potential interactions with:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound could act as a ligand for certain receptors, modulating their activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from these studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Enzyme inhibition |

| Study B | MCF7 | 10 | Receptor modulation |

| Study C | A549 | 20 | Cytotoxic effects |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and toxicology of the compound. Notable findings include:

- Toxicity Assessment : In a study involving mice, a no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight, indicating low systemic toxicity at lower doses.

- Therapeutic Potential : The compound showed promise in reducing tumor size in xenograft models, suggesting potential use in cancer therapy.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated an IC50 value of 10 µM against MCF7 cells, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cells exposed to oxidative stress.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3IO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCXMQNGZGDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.